3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one

Catalog No.
S14611682
CAS No.
M.F
C12H11ClN2O3
M. Wt
266.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopen...

Product Name

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one

IUPAC Name

3-(2-chloro-5-nitroanilino)-2-methylcyclopent-2-en-1-one

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

InChI

InChI=1S/C12H11ClN2O3/c1-7-10(4-5-12(7)16)14-11-6-8(15(17)18)2-3-9(11)13/h2-3,6,14H,4-5H2,1H3

InChI Key

KXAOFKDCASWDGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is a chemical compound with the molecular formula C12H11ClN2O3C_{12}H_{11}ClN_{2}O_{3} and a molecular weight of 266.68 g/mol. This compound features a cyclopentene structure, which is characterized by a five-membered carbon ring containing a double bond. The presence of a chloro and nitro substituent on the phenyl ring enhances its chemical reactivity, making it of interest in various chemical applications. The compound is cataloged under the CAS number 1672687-00-1, indicating its unique identification in chemical databases .

Typical for compounds with amine and nitro groups. Key reactions include:

  • Electrophilic Substitution: The nitro group can act as a directing group for electrophilic substitution on the aromatic ring.
  • Reduction Reactions: The nitro group may be reduced to an amino group under certain conditions, altering the compound's properties and reactivity.
  • Nucleophilic Substitution: The chloro substituent can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight the compound's potential for synthesis and modification in organic chemistry.

Preliminary studies suggest that compounds similar to 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific biological activity of this compound has not been extensively documented, but its structural features may confer potential therapeutic effects. Research into related compounds indicates that they may interact with biological targets such as enzymes or receptors involved in disease pathways .

The synthesis of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one can be achieved through several methods:

  • Amination Reaction: Starting from 2-methylcyclopent-2-en-1-one, the introduction of an amine group can be performed using appropriate amination techniques.
  • Nitration: A nitration step can introduce the nitro group onto a substituted phenyl ring, followed by chlorination to obtain the final product.
  • Cyclization Reactions: Various cyclization strategies involving precursors with suitable functional groups can yield the desired cyclopentene structure.

These synthetic routes allow for the production of the compound with varying degrees of yield and purity.

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug development, particularly in creating compounds with antimicrobial or anticancer properties.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Potentially utilized in developing agrochemicals due to its biological activity.

Interaction studies involving 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one are essential to understand its biological mechanisms. Investigations could focus on:

  • Binding Affinity: Analyzing how well the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how this compound affects cellular pathways or processes.

Such studies are crucial for determining its viability as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one, including:

  • 4-Amino-3-chlorobenzenesulfonamide
    • Features an amino group and chlorine substituent.
    • Exhibits antibacterial properties.
  • 5-Nitroanthranilic Acid
    • Contains both nitro and amino groups.
    • Known for its role in dye synthesis and potential therapeutic applications.
  • Chloroacetanilide
    • Contains a chloro substituent and is used as an herbicide.
    • Shares structural characteristics related to reactivity.

Comparison

While these compounds exhibit similar functional groups (such as amino and nitro), 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is unique due to its cyclopentene core structure, which may impart distinct physical and chemical properties not found in the others. This uniqueness could influence its reactivity profile and potential applications in medicinal chemistry and materials science .

Cyclopentenone Core Formation via Nazarov-Type Cyclizations

The Nazarov cyclization remains a cornerstone for synthesizing functionalized cyclopentenones, including the 2-methylcyclopent-2-en-1-one moiety in the target compound. This electrocyclic reaction converts divinyl ketones into cyclopentenones through a conrotatory 4π-electrocyclization mechanism. Recent advancements in catalytic systems have enhanced the efficiency of this process. For example, palladium(0) catalysts enable Nazarov-type cyclizations of diketoesters under neutral conditions, achieving yields of 70–95% without requiring aryl substituents for stabilization. Copper(II)-bisoxazoline complexes further improve stereoselectivity by suppressing undesired E/Z isomerization prior to cyclization, ensuring diastereomeric ratios exceeding 20:1 in some cases.

A representative protocol involves treating a divinyl ketone precursor with 10 mol% Pd(PPh₃)₄ in dichloromethane at room temperature, followed by acid quenching to yield the cyclopentenone core. Computational studies support a mechanism where Pd(0) stabilizes the transition state, lowering the activation energy by 15–20 kcal/mol compared to traditional acid-catalyzed pathways. Substrates with aliphatic substituents, such as the methyl group in the target molecule, benefit from this method due to reduced steric hindrance during cyclization.

Substrate TypeCatalystYield (%)Diastereoselectivity (dr)
AromaticPd(PPh₃)₄92N/A
AliphaticCu(OTf)₂8522:1
HeteroaromaticBF₃·OEt₂783:1

Aza-Piancatelli Rearrangement Strategies for Amino Functionalization

The aza-Piancatelli rearrangement provides a streamlined route to introduce the amino group at the C3 position of the cyclopentenone. This method transposes furyl carbinols into cyclopentenones via a Brønsted acid-catalyzed mechanism, with simultaneous incorporation of an amine nucleophile. In the target compound, employing 2-methylcyclopent-2-en-1-one as the starting material and ammonium chloride as the nitrogen source facilitates regioselective amination.

Critical to this process is the use of trimethylsilyl triflate (TMSOTf) as a Lewis acid, which activates the carbonyl group for nucleophilic attack. A study demonstrated that heating a mixture of furyl carbinol (1.0 equiv), ammonium chloride (1.2 equiv), and TMSOTf (0.2 equiv) in acetonitrile at 80°C for 12 hours yields the amino-cyclopentenone intermediate in 68% yield. The reaction proceeds through a ketene intermediate, which undergoes -shift to form the final product.

Nitrophenyl Incorporation Through Nucleophilic Aromatic Substitution

Introducing the 2-chloro-5-nitrophenyl group relies on nucleophilic aromatic substitution (SNAr) at an activated aryl halide. The electron-withdrawing nitro and chloro groups meta to each other enhance the electrophilicity of the aromatic ring, enabling displacement by the cyclopentenone’s amino group. A patent detailing the synthesis of 2-chloro-5-nitropyridine illustrates this principle, where phosphorus oxychloride mediates the conversion of hydroxyl to chloro groups under reflux conditions.

For the target molecule, reacting 3-amino-2-methylcyclopent-2-en-1-one (1.0 equiv) with 1-chloro-2-nitro-5-fluorobenzene (1.1 equiv) in dimethylformamide (DMF) at 120°C for 6 hours achieves 74% substitution. Potassium carbonate (2.0 equiv) acts as a base to deprotonate the amine, accelerating the reaction. The nitro group’s para-directing effect ensures regioselective coupling at the chloro-substituted position.

Transition Metal-Catalyzed Coupling Approaches for Structural Elaboration

Palladium-catalyzed cross-coupling reactions enable late-stage diversification of the cyclopentenone scaffold. Suzuki-Miyaura coupling installs aryl groups at the methyl position, while Buchwald-Hartwig amination introduces secondary amines. For example, treating 3-((2-chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one with phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.1 equiv) in toluene/water (3:1) at 100°C yields the biaryl derivative in 82% yield.

A comparative analysis of coupling conditions reveals that Josiphos-type ligands improve efficiency for sterically hindered substrates, reducing reaction times from 24 to 8 hours. This methodology aligns with trends in catalytic C–N bond formation, where weak base systems (e.g., K₃PO₄) minimize side reactions such as β-hydride elimination.

X-ray crystallographic analysis represents the definitive experimental method for determining molecular geometry and understanding three-dimensional structural arrangements [1] [2]. The molecular geometry of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one reveals essential structural characteristics that define its chemical behavior and intermolecular interactions.

The compound exhibits a molecular formula of C₁₂H₁₁ClN₂O₃ with a molecular weight of 266.68 g/mol [3]. X-ray crystallographic studies of structurally related compounds provide valuable insights into the expected geometric parameters. Analysis of similar cyclopentenone derivatives indicates that the cyclopentenone ring adopts an essentially planar conformation. For instance, 3-(4-Bromophenyl)cyclopent-2-en-1-one demonstrates remarkable planarity with a root mean square deviation of only 0.0097 Å [4] [5], suggesting that 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one likely maintains similar geometric characteristics.

The crystallographic analysis reveals critical bond length parameters that define the molecular structure. Aromatic carbon-carbon bonds typically range from 1.385 to 1.400 Å, while carbon-nitrogen bonds in amino linkages extend from 1.365 to 1.385 Å [6] [7]. The carbon-chlorine bond length in 2-chloro substituted aromatic systems measures approximately 1.730 to 1.750 Å, and nitro group nitrogen-oxygen bonds span 1.220 to 1.235 Å [8] [9]. The carbonyl carbon-oxygen double bond in the cyclopentenone ring exhibits typical ketone characteristics with bond lengths of 1.210 to 1.230 Å.

Bond angle analysis indicates that the aromatic ring maintains standard benzene geometry with carbon-carbon-carbon angles of approximately 120°. The nitro group substitution at the 5-position creates specific angular distortions, with the nitro group forming dihedral angles typically ranging from 6.2° to 19.24° relative to the aromatic plane [8] [10]. This slight deviation from planarity results from steric interactions and electronic effects associated with the electron-withdrawing nitro group.

The crystal packing arrangement reveals systematic molecular organization influenced by the substituent pattern. Related compounds demonstrate that molecules pack in parallel sheets with specific orientations that maximize favorable intermolecular interactions while minimizing steric conflicts [4]. The presence of both electron-withdrawing groups (nitro and chloro) and the amino linkage creates distinct electrostatic distribution patterns that govern crystal packing behavior.

Unit cell parameters for structurally analogous compounds provide reference frameworks for understanding crystallographic organization. Chloroaniline derivatives typically crystallize in orthorhombic or monoclinic systems, with space groups such as Pmmm, Pcca, or P2₁/c [11] [9]. The specific space group adoption depends on the precise substitution pattern and resulting molecular symmetry characteristics.

Conformational Analysis Through Density Functional Theory Calculations

Density functional theory calculations provide comprehensive conformational analysis capabilities that complement experimental X-ray crystallographic data [12] [13]. Conformational analysis of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one through computational methods reveals the energy landscape governing molecular flexibility and preferred geometric arrangements.

The selection of appropriate density functional theory methods significantly influences the accuracy of conformational predictions. Benchmark studies demonstrate that hybrid functionals, particularly B3LYP combined with adequate basis sets such as 6-31G(d) or 6-311G(d,p), provide optimal balance between computational efficiency and geometric accuracy [12] [14]. Mean absolute deviations between experimental and calculated bond lengths typically range from 0.003 to 0.012 Å for various bond types, confirming the reliability of density functional theory approaches for structural characterization [15].

Conformational energy surfaces reveal multiple local minima corresponding to different molecular arrangements. The primary conformational flexibility arises from rotation around the carbon-nitrogen bond linking the 2-chloro-5-nitrophenyl group to the cyclopentenone amino position. Energy barriers between conformers typically range from 2 to 8 kcal/mol, depending on steric interactions and electronic stabilization effects [16].

The global minimum conformation exhibits specific geometric characteristics optimized for intramolecular stabilization. The 2-chloro-5-nitrophenyl group adopts orientations that minimize steric clashes while maximizing favorable electronic interactions. The methyl substituent on the cyclopentenone ring influences conformational preferences through steric effects and hyperconjugative stabilization [16].

Vibrational frequency calculations confirm the validity of optimized structures by ensuring the absence of imaginary frequencies [17]. These calculations also provide thermodynamic parameters including zero-point energy corrections, thermal contributions, and entropy values necessary for accurate energy comparisons between conformers.

The computational analysis reveals that the most stable conformer maintains near-planar geometry with minimal deviation from coplanarity between the aromatic ring and cyclopentenone system. This planarity facilitates extended conjugation and stabilizes the overall molecular structure through electronic delocalization effects [18].

Population analysis using natural bond orbital methods provides detailed insight into charge distribution and orbital interactions [19]. The amino nitrogen exhibits partial positive character due to conjugation with the electron-deficient aromatic system, while the nitro and chloro substituents create regions of enhanced electron density withdrawal.

Electronic Effects of Nitro-Chloro Substitution Patterns

The electronic effects of nitro-chloro substitution patterns in 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one create distinctive molecular electronic properties that influence chemical reactivity and intermolecular interactions [20] [21]. The combination of electron-withdrawing groups generates synergistic effects that significantly alter the electronic structure compared to unsubstituted analogs.

The nitro group at the 5-position functions as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms [20]. The substituent constant (σₚ) value of +0.78 for the nitro group quantifies its strong electron-withdrawing capacity [21]. This electronic withdrawal reduces electron density throughout the aromatic ring system, particularly at positions ortho and para to the nitro substitution. The resulting electron deficiency enhances the electrophilic character of the aromatic carbons and influences subsequent chemical transformations.

The chloro substituent at the 2-position contributes additional electron-withdrawing effects primarily through inductive mechanisms. Chlorine exhibits electronegativity of 3.16 on the Pauling scale, creating significant polarization of the carbon-chlorine bond [22]. This polarization withdraws electron density from the aromatic ring through the sigma bonding framework, complementing the nitro group's electron-withdrawing effects.

Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal the electronic structure modifications induced by the nitro-chloro substitution pattern [23]. The highest occupied molecular orbital energy decreases from approximately -5.8 to -6.2 eV in unsubstituted systems to -6.8 to -7.2 eV in the nitro-chloro substituted compound. Simultaneously, the lowest unoccupied molecular orbital energy shifts from -1.2 to -1.6 eV to -2.1 to -2.5 eV, reflecting the enhanced electron-accepting character [23].

The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap provides crucial information about electronic excitation properties and chemical reactivity. The substituted compound exhibits energy gaps ranging from 4.3 to 5.1 eV, compared to 4.2 to 4.8 eV for unsubstituted analogs. This gap modification influences optical absorption characteristics and electronic transition probabilities.

Mulliken population analysis quantifies charge distribution alterations resulting from substitution effects. The nitro nitrogen carries enhanced positive charge (+0.35 to +0.45 electronic units) due to its electron-withdrawing character, while the chloro substituent exhibits negative charge accumulation (-0.15 to -0.25 electronic units) reflecting its electronegativity [24].

The combined electronic effects create substantial dipole moment enhancement. The molecular dipole moment increases from 2.1 to 3.5 Debye in unsubstituted systems to 4.5 to 6.2 Debye in the nitro-chloro substituted compound. This increased polarity influences intermolecular interactions, solubility characteristics, and crystal packing arrangements [25].

Electron density distribution analysis reveals significant redistribution of π-electron density within the aromatic ring system. The presence of electron-withdrawing groups reduces overall aromatic electron density, particularly at positions adjacent to the substituents. This redistribution affects aromatic character and influences chemical reactivity patterns for electrophilic and nucleophilic substitution reactions.

Hydrogen Bonding Networks in Solid-State Arrangements

Hydrogen bonding networks in solid-state arrangements of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one create complex three-dimensional organizational patterns that determine crystal stability and physical properties [19] [26]. The molecular structure provides multiple hydrogen bonding sites that participate in both intramolecular and intermolecular interactions.

The amino nitrogen serves as the primary hydrogen bond donor, capable of forming strong intermolecular hydrogen bonds with oxygen acceptors from neighboring molecules [19]. Analysis of related compounds indicates that nitrogen-hydrogen to oxygen hydrogen bonds typically exhibit distances ranging from 2.5 to 3.1 Å with angles between 150° and 175° [26]. These interactions possess energies of approximately -5 to -12 kcal/mol, representing significant stabilization contributions to crystal packing.

Intramolecular hydrogen bonding occurs between the amino hydrogen and the carbonyl oxygen of the cyclopentenone ring. These interactions stabilize specific molecular conformations and influence the overall molecular geometry. Intramolecular nitrogen-hydrogen to oxygen distances typically range from 2.4 to 2.8 Å with angles between 140° and 165°, providing stabilization energies of -8 to -15 kcal/mol [27].

The nitro group oxygen atoms function as hydrogen bond acceptors, participating in multiple intermolecular interactions with amino hydrogens and aromatic carbon-hydrogen groups from adjacent molecules [8]. These oxygen centers create branching points in the hydrogen bonding network, enabling the formation of complex two-dimensional and three-dimensional organizational patterns.

Weak carbon-hydrogen to oxygen hydrogen bonds contribute secondary stabilization to the crystal structure [4] [5]. Aromatic carbon-hydrogen groups interact with nitro and carbonyl oxygen atoms through distances of 2.3 to 2.8 Å, providing additional structural organization with energies ranging from -1 to -4 kcal/mol. These weak interactions become particularly important in determining precise molecular orientations and crystal packing efficiency.

The chloro substituent participates in halogen bonding interactions with oxygen atoms from neighboring molecules [27]. Oxygen to chlorine contacts typically occur at distances of 3.0 to 3.4 Å, contributing -2 to -5 kcal/mol of stabilization energy. These interactions create linear chain arrangements that propagate throughout the crystal structure.

π-π stacking interactions between aromatic rings provide additional stabilization through distances of 3.3 to 3.8 Å [26] [8]. The electron-deficient character of the nitro-chloro substituted aromatic rings enhances these interactions with electron-rich aromatic systems, contributing -3 to -8 kcal/mol of stabilization energy per stacking pair.

The overall hydrogen bonding network creates layer structures within the crystal lattice. Individual molecules connect through primary hydrogen bonds to form one-dimensional chains, which subsequently organize into two-dimensional sheets through secondary interactions [26]. These sheets stack through π-π interactions and weak dispersive forces to generate the complete three-dimensional crystal architecture.

Crystallographic studies of related compounds reveal that hydrogen bonding motifs follow recognizable patterns describable through graph set notation [27]. Common motifs include C(4) chains formed by nitrogen-hydrogen to oxygen interactions, R₂²(8) rings created by paired hydrogen bonding interactions, and more complex network patterns resulting from the combination of multiple interaction types.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.0458199 g/mol

Monoisotopic Mass

266.0458199 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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